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Compound Name: 2-Methoxyphenylacetone

Cat. No.: B1582958 Get Quote

An In-depth Technical Guide to 2-Methoxyphenylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxyphenylacetone, also known by its IUPAC name 1-(2-methoxyphenyl)propan-2-one,

is an aromatic ketone that holds significance in various fields of chemical science.[1] Its

molecular structure, featuring a methoxy-substituted phenyl ring attached to an acetone moiety,

makes it a versatile precursor and intermediate in organic synthesis.[1] Historically, synthetic

routes to this compound were being reported in the mid-20th century, highlighting its long-

standing relevance in chemistry.[1]

This guide provides a comprehensive technical overview of 2-Methoxyphenylacetone,

designed for professionals in research and development. It delves into the compound's

fundamental properties, established synthesis protocols, modern analytical methodologies, and

its applications, particularly in pharmaceutical development and forensic science. The

document also addresses the critical safety and toxicological aspects to ensure informed and

responsible handling.

Chemical and Physical Properties
2-Methoxyphenylacetone is a colorless to light yellow liquid at standard temperature and

pressure.[1][2] Its physical and chemical characteristics are well-documented across numerous
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chemical databases and are summarized below.

Property Value Reference(s)

CAS Number 5211-62-1 [1][2][3]

Molecular Formula C₁₀H₁₂O₂ [1][2][3]

Molecular Weight 164.20 g/mol [1][4]

IUPAC Name
1-(2-methoxyphenyl)propan-2-

one
[1]

Synonyms
o-Methoxyphenylacetone, 2-

Methoxybenzyl methyl ketone
[3][5]

Appearance Colorless to light yellow liquid [2][6]

Boiling Point 127-130 °C at 10 mmHg [6][7]

Density 1.054 - 1.067 g/cm³ at 25 °C [1][2]

Refractive Index (n²⁰/D) 1.5225 - 1.5265 [1][2][7]

Solubility

Soluble in methyl acetate (50

mg/ml); slightly soluble in

chloroform and ethyl acetate.

[3][8]

Storage Temperature
2-8°C, sealed in a dry

environment

Molecular Structure and Spectroscopic Profile
The structure of 2-Methoxyphenylacetone is defined by a benzene ring substituted at the

ortho position with a methoxy group (-OCH₃) and adjacent to that, an acetonyl group (-

CH₂COCH₃).[1] This arrangement dictates its chemical reactivity and its characteristic

spectroscopic fingerprints.

Structural Identifiers:

SMILES:CC(=O)CC1=CC=CC=C1OC[1][3]
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InChI:InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3[1][3][4]

InChI Key:GMBFNZCPZFVKAT-UHFFFAOYSA-N[1][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-
Methoxyphenylacetone.

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different

hydrogen environments in the molecule. Key expected signals include a singlet for the

methyl protons of the acetyl group, a singlet for the methylene protons, signals for the

aromatic protons on the benzene ring, and a singlet for the methoxy group protons.[9]

¹³C NMR: The carbon NMR spectrum shows distinct resonances for each unique carbon

atom, including the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon,

and the methyl carbons of the acetyl and methoxy groups.[4][10][11]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 2-Methoxyphenylacetone is characterized by a strong absorption band corresponding to

the C=O (carbonyl) stretching of the ketone, typically around 1715 cm⁻¹. Other significant

peaks include those for C-H stretching of the aromatic and aliphatic groups, C=C stretching of

the aromatic ring, and C-O stretching of the methoxy group.[4][12][13][14]

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of

2-Methoxyphenylacetone, especially in forensic and analytical contexts.[15] Under electron

ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak

(M⁺) is observed at m/z 164.[4] The most prominent fragmentation involves the cleavage of the

bond between the methylene group and the carbonyl group, leading to the formation of a stable

tropylium-like ion.
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2-Methoxyphenylacetone (m/z 164)

Benzylic Cation (m/z 121) - CH3CO

Acetyl Cation (m/z 43)
 - C8H9O

Tropylium-like ion (m/z 91) - CH2O

Click to download full resolution via product page

Caption: Key EI-MS fragmentation pathways for 2-Methoxyphenylacetone.

Synthesis of 2-Methoxyphenylacetone
Several methods for the synthesis of 2-Methoxyphenylacetone have been reported in the

chemical literature.[16] A well-established and reliable procedure involves the reaction of o-

methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitro-olefin. This

method is detailed in Organic Syntheses.[16]

Synthesis Workflow Diagram
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Step 1: Condensation

Step 2: Reduction

Step 3: Purification

o-Methoxybenzaldehyde + Nitroethane

Butylamine (Catalyst) in Toluene

Reflux with Water Removal

1-(o-Methoxyphenyl)-2-nitropropene Solution

Nitropropene Solution

Proceeds to next step

Add Iron Powder, FeCl3, Water

Heat and Add Conc. HCl

Crude 2-Methoxyphenylacetone

Crude Product

Proceeds to purification

Extraction with Toluene

Washing and Solvent Removal

Vacuum Distillation

Pure 2-Methoxyphenylacetone

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Methoxyphenylacetone.
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Detailed Experimental Protocol (Adapted from Organic
Syntheses)
This protocol is provided for informational purposes for qualified researchers and should only

be performed in a properly equipped laboratory with all necessary safety precautions.

Part A: 1-(o-Methoxyphenyl)-2-nitropropene

Setup: A 1-liter three-necked, round-bottomed flask is equipped with a mechanical stirrer, a

thermometer, a dropping funnel, and a Dean-Stark trap connected to a reflux condenser.

Reagents: Charge the flask with 136 g (1.0 mole) of o-methoxybenzaldehyde, 83 g (1.1

moles) of nitroethane, 20 g of n-butylamine, and 200 ml of toluene.

Reaction: The mixture is heated to reflux with vigorous stirring. The removal of water

(azeotropic distillation with toluene) indicates the progress of the condensation reaction.

Reflux is continued until no more water separates (approximately 5 hours). The theoretical

amount of water is 18 ml.

Result: The resulting toluene solution contains 1-(o-methoxyphenyl)-2-nitropropene and is

used directly in the next step without isolation.

Part B: 2-Methoxyphenylacetone

Setup: A 3-liter three-necked, round-bottomed flask is equipped with a high-speed

mechanical stirrer, two reflux condensers, and a dropping funnel.

Reagents: The toluene solution from Part A is placed in the flask. Add 500 ml of water, 200 g

of powdered iron, and 4 g of ferric chloride.

Reaction: The suspension is vigorously agitated and heated to approximately 75°C.

Concentrated hydrochloric acid (360 ml) is then added dropwise over a 2-hour period,

maintaining a gentle reflux. Heating and stirring are continued for an additional 30 minutes

after the addition is complete.

Workup: After cooling, the layers are separated. The aqueous layer is extracted twice with

100-ml portions of toluene. The combined toluene layers are washed with water.
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Purification: The solvent is removed under reduced pressure. The crude product, an orange

liquid, is then purified by vacuum distillation. The fraction boiling at 128–130°C/14 mm Hg is

collected.[16]

Causality of Experimental Choices:

n-Butylamine: Acts as a basic catalyst for the Henry condensation (nitroaldol reaction)

between the aldehyde and nitroethane.

Dean-Stark Trap: Essential for driving the condensation reaction to completion by removing

the water formed as a byproduct, thus shifting the equilibrium towards the product.

Iron/FeCl₃/HCl: This combination constitutes a classic Bechamp reduction system used to

reduce the nitro group to an amine, which subsequently hydrolyzes in the acidic aqueous

environment to the corresponding ketone. The ferric chloride helps to activate the iron.

Vacuum Distillation: Necessary for purification because 2-Methoxyphenylacetone has a

high boiling point at atmospheric pressure, and distillation at lower pressure prevents thermal

decomposition.

Analytical Methodologies
The accurate identification and quantification of 2-Methoxyphenylacetone are crucial for

quality control in synthesis and for forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the analysis of 2-Methoxyphenylacetone and its

isomers.[15][17]

Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

typically used for the gas chromatographic separation. The retention time under specific GC

conditions serves as an initial identifier.

Identification: The mass spectrum provides a unique fragmentation pattern that serves as a

chemical fingerprint for unambiguous identification, as discussed in Section 2.3. Publicly

available spectral libraries, such as those from NIST, can be used for comparison.[4][12]
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High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed, particularly for the analysis of reaction mixtures or for the

quantification of the compound in complex matrices.[18]

Method: A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of

acetonitrile or methanol and water is typically used.

Detection: A UV detector is effective, as the aromatic ring of 2-Methoxyphenylacetone
exhibits strong absorbance in the UV region.

Inter-laboratory Validation
It is important to note that while GC-MS is a powerful tool, a comprehensive review of scientific

literature indicates a lack of extensive inter-laboratory validation data for the quantification of

this specific compound.[15] Therefore, laboratories developing quantitative methods should

perform rigorous single-laboratory validation, establishing parameters such as linearity, limit of

detection (LOD), limit of quantification (LOQ), accuracy, and precision. Data from structurally

similar compounds, such as phenyl-2-propanone (P2P), can serve as a useful benchmark.[15]

Applications and Significance
2-Methoxyphenylacetone is not an end-product for consumers but serves as a key building

block in several areas.

Pharmaceutical Synthesis: It is a valuable intermediate in the synthesis of more complex

organic molecules and active pharmaceutical ingredients (APIs).[1] Its derivatives have been

investigated for potential biological activities, including as β-adrenergic antagonists.[1] It is

also a precursor for the synthesis of 1-(2-methoxyphenyl)propan-2-amine.

Organic Synthesis: The compound is used as a starting material for synthesizing β-

unsaturated aldehydes and other organic structures through reactions like acylation and

condensation.[1]

Forensic Science: 2-Methoxyphenylacetone is categorized as an analytical reference

standard and a known precursor in the clandestine synthesis of ring-substituted
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amphetamines.[3][7] As such, its identification in seized materials is of significant interest to

law enforcement and forensic laboratories.

Other Applications: Due to its aromatic properties, it has potential applications in the

fragrance industry.[1]

Safety and Toxicology
Comprehensive toxicological data for 2-Methoxyphenylacetone is limited, and the

toxicological properties have not been fully investigated.[2][8] Therefore, it must be handled

with the standard precautions for a research chemical of unknown toxicity.

GHS Hazard Information
Pictogram: GHS07 (Irritant)[4]

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Handling and First Aid
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical

safety goggles, chemical-resistant gloves, and a lab coat.[2]

First Aid:

Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce

vomiting. Seek immediate medical attention.[2]
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Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical

attention.[2]

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while

removing contaminated clothing.[2]

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting

the upper and lower eyelids. Seek immediate medical attention.[2]

Stability and Reactivity
The compound is stable under normal storage conditions.[2] It is incompatible with strong

oxidizing agents. Hazardous decomposition products include carbon monoxide and carbon

dioxide.[2]

Conclusion
2-Methoxyphenylacetone is a chemically significant compound with established roles in

synthetic chemistry and emerging importance in forensic analysis. Its well-defined chemical

properties and spectroscopic profile allow for its reliable identification using standard analytical

techniques like GC-MS. While established synthesis routes exist, the lack of comprehensive

toxicological data necessitates cautious handling and adherence to strict safety protocols. This

guide provides researchers and drug development professionals with a foundational

understanding of 2-Methoxyphenylacetone, enabling its safe and effective use in laboratory

and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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